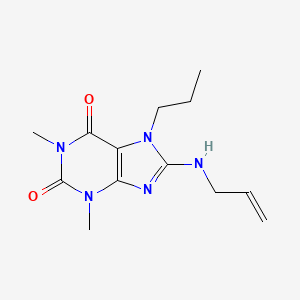

8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This includes the starting materials, reagents, reaction conditions, and steps involved in the synthesis process .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications

Spectral Characteristics and Sensor Ability

Research by Staneva, Angelova, and Grabchev (2020) introduced a novel compound related to 8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione, exploring its spectral characteristics and sensor abilities. The study synthesized a new 1,8-naphthalimide derivative and its copolymer with styrene, analyzing their photophysical properties and sensor abilities towards metal ions and pH changes. This research could pave the way for developing new sensors and materials with specific fluorescence responses to environmental changes Staneva, Angelova, & Grabchev, 2020.

Pharmacological Evaluation

Chłoń-Rzepa et al. (2013) focused on derivatives of purine-2,6-dione, including 8-aminoalkyl derivatives with various substituents, to explore their affinity and potential psychotropic activity towards serotonin receptors. This research could contribute to the development of new therapeutic agents for mental health disorders by modifying the purine core to enhance receptor affinity and selectivity Chłoń-Rzepa et al., 2013.

Unusual Reaction Studies

The unusual reactions of 8-bromo-substituted purine diones were explored by Khaliullin and Shabalina (2020), shedding light on the reactivity of such compounds under specific conditions. These findings are crucial for understanding the chemical behavior of purine derivatives, which could have implications for synthesizing novel compounds with unique properties Khaliullin & Shabalina, 2020.

Synthesis of Novel Compounds

Hesek and Rybár (1994) reported on the synthesis of new thiadiazepino-purine ring systems, highlighting the versatility of purine derivatives in forming complex heterocyclic compounds. This research contributes to the expanding library of purine-based compounds with potential applications in drug development and material science Hesek & Rybár, 1994.

Crystal Structure and Molecular Interactions

Shukla et al. (2020) conducted a quantitative analysis of intermolecular interactions in a related xanthine derivative, providing insights into the crystal packing and potential material design applications. Understanding these interactions is fundamental for designing new compounds with desired physical and chemical properties Shukla, Bandopadhyay, Sathe, & Chopra, 2020.

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to other compounds, it’s plausible that oprea1_574399 could bind to its target(s) and modulate their activity, leading to downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Safety and Hazards

properties

IUPAC Name |

1,3-dimethyl-8-(prop-2-enylamino)-7-propylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O2/c1-5-7-14-12-15-10-9(18(12)8-6-2)11(19)17(4)13(20)16(10)3/h5H,1,6-8H2,2-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFSTQPYFKLWCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1NCC=C)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide](/img/structure/B2784053.png)

![1-Adamantyl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2784062.png)

![2-(trifluoromethyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2784063.png)

![Ethyl 5-[(2,2-diphenylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2784064.png)

![1-(3-Methylbenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2784065.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2784068.png)